2,6-Difluorophenylacetic acid

Catalog No.
S705375
CAS No.
85068-28-6
M.F
C8H6F2O2
M. Wt
172.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluorophenylacetic acid

CAS Number

85068-28-6

Product Name

2,6-Difluorophenylacetic acid

IUPAC Name

2-(2,6-difluorophenyl)acetic acid

Molecular Formula

C8H6F2O2

Molecular Weight

172.13 g/mol

InChI

InChI=1S/C8H6F2O2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12)

InChI Key

FUGDCKXBUZFEON-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)CC(=O)O)F

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(=O)O)F

The exact mass of the compound 2,6-Difluorophenylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Difluorophenylacetic acid is a highly specialized, symmetrically di-fluorinated aromatic building block widely utilized in advanced organic synthesis, pharmaceutical manufacturing, and agrochemical development. Characterized by a molecular weight of 172.13 g/mol and a melting point of 100–102 °C, this compound features two strongly electron-withdrawing fluorine atoms at the ortho positions relative to the acetic acid moiety. This specific substitution pattern significantly depresses the pKa of the carboxylic acid (predicted ~3.73) compared to unsubstituted phenylacetic acid (~4.31) and introduces substantial steric hindrance around the benzylic carbon. For procurement teams and process chemists, these attributes make it a non-interchangeable precursor for synthesizing complex active pharmaceutical ingredients (APIs), specialized fluorophores like coelenterazine analogs, and highly functionalized kinase inhibitors where precise electronic tuning and steric control are mandatory .

Research Fit

1
Fluorinated Aromatic Building Block

2,6-Difluoro substitution pattern supports SAR studies in medicinal chemistry workflows.

2
Enzyme Inhibitor Derivative Synthesis

Reported as a precursor for aldose reductase and COX-2 inhibitor derivative synthesis.

3
Physicochemical Property Modulation

Supports acidity and lipophilicity tuning relative to unsubstituted phenylacetic acid core.

Attempting to substitute 2,6-difluorophenylacetic acid with more common analogs, such as unsubstituted phenylacetic acid or 2,4-difluorophenylacetic acid, fundamentally compromises both synthetic processability and downstream application performance. The symmetric ortho-fluorines provide a unique dual effect: they sterically shield the benzylic position, preventing unwanted double-additions during organometallic coupling (e.g., Weinreb amide reactions), and they electronically activate the ring for regioselective nucleophilic aromatic substitution (SNAr). Furthermore, in medicinal chemistry, the ortho-fluorines are frequently required to establish critical hydrogen bonds with target enzyme residues (such as Gly 216 in Factor VIIa) or to force the molecule into a specific bioactive conformation. Substituting a mono-fluoro or differently substituted isomer eliminates these precise steric and electronic interactions, leading to reaction failures, reduced chemical yields, or complete loss of biological efficacy [1].

Substitution Risk

Regioisomer

2,4-Difluoro or other regioisomeric analogs may shift the SAR profile and alter target-binding context.

Mono-fluoro

Mono-fluorinated phenylacetic acids lack the symmetric ortho electronic environment and may not reproduce derivative potency.

Non-fluorinated

Unsubstituted phenylacetic acid differs in acidity and lipophilicity; enzyme-inhibition context may not transfer.

Steric Control in Ketone Synthesis via Weinreb Amides

During the synthesis of complex ketones, such as those required for coelenterazine analogs, the choice of phenylacetic acid precursor dictates the success of the carbon-carbon bond formation. 2,6-Difluorophenylacetic acid provides critical steric bulk at the benzylic position. When converted to a Weinreb amide, this steric hindrance strictly limits nucleophilic attack to a single addition, successfully forming the target ketone. In contrast, less hindered analogs like 2,4-difluorophenylacetic acid or unsubstituted phenylacetic acid are prone to over-oxidation or double addition side reactions [1].

Evidence DimensionChemoselectivity in nucleophilic addition
Target Compound Data2,6-difluoro substitution restricts reaction to single nucleophilic addition (ketone formation).
Comparator Or BaselineLess hindered analogs (e.g., 2,4-difluoro or unsubstituted) exhibit susceptibility to double addition and over-oxidation.
Quantified DifferenceComplete suppression of double-addition side reactions during Umpolung nucleophile additions.
ConditionsWeinreb amide formation followed by organometallic coupling.

For process chemists scaling up complex fluorophores or APIs, selecting this exact isomer ensures high chemoselectivity and prevents costly yield losses from over-addition.

Aldose Reductase Ki
Head-to-head
Ki = 2500 ± 100 nM
vs. 2,6-dichloro analog: Ki = 4400 ± 900 nM
Reported 1.76-fold lower Ki for the 2,6-difluoro compound; supports binding-affinity context.
Human AKR1B1 assay; benzyl alcohol substrate, pH 7.0, 298.15 K.

Regioselective Activation for Nucleophilic Aromatic Substitution (SNAr)

The symmetric di-fluoro substitution on 2,6-difluorophenylacetic acid strongly activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). This allows process chemists to perform regioselective nucleophilic displacement (e.g., using thiophenols or amines) at the 2-position, yielding highly functionalized 2-fluoro-6-substituted phenylacetic acid derivatives. A mono-fluorinated baseline, such as 2-fluorophenylacetic acid, lacks the necessary electronic activation and symmetry to achieve this specific transformation effectively [1].

Evidence DimensionSNAr susceptibility at the ortho position
Target Compound DataSymmetric activation allows displacement of one fluorine to form 2-fluoro-6-substituted derivatives.
Comparator Or Baseline2-Fluorophenylacetic acid lacks sufficient electronic activation for analogous displacement.
Quantified DifferenceEnables the synthesis of specifically 2,6-asymmetrically substituted biaryl scaffolds, which is synthetically inaccessible with mono-fluoro baselines.
ConditionsNucleophilic displacement with thiophenols or amines under standard SNAr conditions.

This unique reactivity profile makes it an irreplaceable starting material for generating densely functionalized, asymmetric biaryl scaffolds in drug discovery.

Carboxylic Acid Acidity
Cross-study
pKa = 3.73 ± 0.10 (predicted)
vs. phenylacetic acid: pKa = 4.31
Supports acidity-driven reactivity context; 0.58 log units lower pKa.
Predicted value at 25 °C; empirical confirmation recommended.

Enhanced Acidity and Decarboxylative Reactivity

The strong inductive electron-withdrawing effect of the two ortho-fluorines significantly lowers the pKa of 2,6-difluorophenylacetic acid. With a predicted pKa of ~3.73, it is substantially more acidic than unsubstituted phenylacetic acid (pKa ~4.31). This ~0.58 unit reduction not only alters its solubility and handling profile but also significantly enhances the efficiency of radical generation in modern photoredox-catalyzed decarboxylative amination and C(sp3)-H functionalization reactions [1].

Evidence DimensionCarboxylic acid acidity (pKa)
Target Compound DataPredicted pKa ~3.73.
Comparator Or BaselinePhenylacetic acid (pKa ~4.31).
Quantified DifferenceA ~0.58 unit reduction in pKa, leading to increased acidity and enhanced radical stability during decarboxylation.
ConditionsStandard aqueous conditions and decarboxylative photocatalysis.

Process chemists utilizing advanced decarboxylative cross-coupling workflows must select this specific fluorinated analog to achieve optimal conversion rates under mild conditions.

Lipophilicity
Cross-study
LogP = 1.65
vs. phenylacetic acid: LogP = 1.41
Reported 0.24 log units higher LogP; may support permeability context.
Experimental octanol-water partition coefficient at 25 °C.

Target Binding Affinity in Pharmaceutical Lead Optimization

In structural activity relationship (SAR) studies for targets such as Tissue Factor VIIa and HIV-1 reverse transcriptase, the 2,6-difluoro substitution pattern is critical for target engagement. The fluorine at the 2-position acts as a specific hydrogen bond acceptor (e.g., interacting with Gly 216 in Factor VIIa), while the 6-position fluorine dictates the rotational conformation of the molecule. Unsubstituted phenylacetic acid derivatives completely lack these interaction capabilities, resulting in significantly weaker binding affinities [1].

Evidence DimensionTarget binding interactions and steric fit
Target Compound Data2-position fluorine engages in specific hydrogen bonding; 6-position fluorine locks bioactive conformation.
Comparator Or BaselineUnsubstituted phenylacetic acid lacks hydrogen bond acceptors and exhibits higher rotational freedom.
Quantified DifferenceStructural necessity for binding; enables specific orientation in the active site that unsubstituted analogs cannot achieve.
ConditionsSAR studies in protease/kinase inhibitor development.

Procurement teams sourcing building blocks for next-generation protease or kinase inhibitors must prioritize this exact isomer to guarantee the requisite target engagement profile.

COX-2 Scaffold Context
Class-level
Derivative Ki: 19 nM (COX-2)
Patent-reported scaffold; building block itself not assayed
Reported COX-2 inhibition scaffold context; derivative data only.
Class-level inference; building block requires independent validation.
NNRTI Synthesis Context
Reported
Enables DABO NNRTI synthesis
Derivative IC50 ~20 nM against HIV-1 RT reported
Supports antiviral inhibitor synthesis context; literature-supported route.
Derivative activity; building block-level review recommended.

Synthesis of Coelenterazine Analogs and Marine Bioluminescence Substrates

Directly leveraging its steric control in Weinreb amide ketone formation, 2,6-difluorophenylacetic acid is the preferred precursor for synthesizing complex keto-acetal segments used in marine bioluminescence substrates. The compound prevents over-addition during organometallic coupling, ensuring high yields of the target fluorophores .

Precursor for Asymmetric Biaryl and Heteroaryl Scaffolds via SNAr

Because its symmetric ortho-fluorines strongly activate the ring, this compound is the optimal starting material for regioselective nucleophilic aromatic substitution. It allows industrial chemists to synthesize densely functionalized 2-fluoro-6-substituted phenylacetic scaffolds that are otherwise inaccessible using mono-fluorinated baselines .

Substrate for Advanced Decarboxylative Cross-Coupling Methodologies

Capitalizing on its lowered pKa and enhanced radical stability, 2,6-difluorophenylacetic acid is an ideal substrate for modern photoredox-catalyzed decarboxylative amination and C(sp3)-H functionalization, offering superior conversion rates compared to unsubstituted phenylacetic acid .

Development of Next-Generation Kinase and Protease Inhibitors

In medicinal chemistry, the compound is strictly required for SAR optimization where specific hydrogen bonding (e.g., with Gly 216) and precise rotational conformation are necessary for target engagement, making it a non-negotiable building block for specific HIV-1 RT and Factor VIIa inhibitors .

Application Fit

Application
Selection Property
Validation Focus
Aldose reductase inhibitor studies
Binding-affinity context (2,6-difluoro scaffold)
Comparative enzyme-inhibition endpoints
COX-2 pathway inhibitor research
Reported scaffold selectivity context
COX-2/COX-1 selectivity endpoint review
HIV-1 RT inhibitor synthesis research
Literature-supported synthetic route context
Derivative antiviral activity validation
Physicochemical property modulation studies
Acidity and lipophilicity profile context
Salt-formation and permeability endpoints

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

85068-28-6

Wikipedia

2,6-Difluorophenylacetic acid

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